2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate typically involves the reaction of 2-(dimethylamino)pyridine-3-methanol with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate: Similar in structure but lacks the dimethylamino group, which may affect its reactivity and binding properties.
2,2,2-Trifluoroethylamine: A simpler compound with a similar trifluoroethyl group but different functional groups, leading to different chemical behavior.
Uniqueness
2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate is unique due to the presence of both the trifluoroethyl and dimethylamino groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Biological Activity
2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, designated by the CAS number 1211818-45-9, is a compound of interest due to its potential biological activities. Its unique chemical structure, characterized by the trifluoroethyl group and a dimethylamino pyridine moiety, suggests various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H14F3N3O2 |
Molecular Weight | 277.24 g/mol |
Structure | Chemical Structure |
SMILES | CN(C)c1ncccc1CNC(=O)OCC(F)(F)F |
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, research on related pyridine derivatives has shown promising results in inhibiting tumor growth through modulation of key signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell proliferation and survival, and their dysregulation is often associated with cancer progression .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cellular proliferation in various cancer cell lines.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in tumor cells, enhancing their therapeutic efficacy.
- Targeting Signaling Pathways : The ability to modulate intracellular signaling pathways contributes to their antitumor effects.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that similar carbamate derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
- Xenograft Models : In vivo studies using xenograft models revealed that administration of these compounds resulted in reduced tumor volume compared to controls, indicating effective antitumor activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Under investigation |
Half-life | Under investigation |
Metabolism | Hepatic metabolism expected |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[2-(dimethylamino)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEVSFPPDWSINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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